Radiprodil Dihydrate: A Deep Dive into its Function as a Negative Allosteric Modulator
Radiprodil Dihydrate: A Deep Dive into its Function as a Negative Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
Radiprodil dihydrate is a selective negative allosteric modulator (NAM) of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides an in-depth overview of its mechanism of action, pharmacological properties, and the experimental methodologies used to characterize it. By binding to a site distinct from the glutamate and glycine agonist binding sites, radiprodil reduces the channel's open probability, thereby attenuating excessive glutamatergic neurotransmission. This mechanism holds significant therapeutic potential for various neurological disorders characterized by NMDA receptor overactivity, including certain forms of epilepsy and neurodevelopmental disorders. This document summarizes key quantitative data, details experimental protocols, and provides visual representations of its mechanism and experimental workflows.
Introduction
The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission, is crucial for synaptic plasticity, learning, and memory.[1] However, its overactivation can lead to excitotoxicity and has been implicated in the pathophysiology of numerous neurological and psychiatric disorders.[1] The NMDA receptor is a heterotetrameric ion channel typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits.[1] The diverse family of GluN2 subunits (A-D) imparts distinct pharmacological and biophysical properties to the receptor complex.
Radiprodil is a potent and selective negative allosteric modulator that preferentially targets NMDA receptors containing the GluN2B subunit.[1] As an allosteric modulator, it does not compete with the endogenous agonists, glutamate and glycine, but instead binds to a distinct site on the receptor complex, leading to a conformational change that reduces the ion channel's activity.[2] This offers a more nuanced approach to modulating NMDA receptor function compared to competitive antagonists or channel blockers, potentially leading to a better therapeutic window and fewer side effects. Radiprodil has shown promise in preclinical models and is under investigation for the treatment of conditions such as GRIN-related disorders and infantile spasms.[3][4]
Physicochemical Properties
Radiprodil is administered as a dihydrate, which influences its solid-state properties such as solubility and stability.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₀FN₃O₄ · 2H₂O | [5] |
| Solubility | DMSO: 79 mg/mL (198.79 mM) | [5] |
| Storage | 3 years at -20°C (powder) | [5] |
Pharmacological Data
In Vitro Pharmacology
The in vitro activity of radiprodil has been characterized through various assays to determine its binding affinity and functional potency at the GluN2B-containing NMDA receptor.
| Parameter | Value | Species/System | Assay Type | Reference |
| IC₅₀ | 8 nM | - | NMDA receptor antagonist assay | [6] |
In Vivo Pharmacology
Preclinical in vivo studies have demonstrated the efficacy of radiprodil in animal models of seizures.
| Parameter | Value | Species/Model | Endpoint | Reference |
| ED₅₀ | 2.1 mg/kg | Mouse | Audiogenic seizure model (protection against generalized clonic convulsions) | [3] |
Pharmacokinetics in Humans
The pharmacokinetic profile of radiprodil has been evaluated in healthy adult volunteers following a single oral dose of a 30 mg suspension.
| Parameter | Geometric Mean (or Median) | Unit | Reference |
| AUCinf | 2042 | h*ng/mL | [3] |
| Cmax | 89.4 | ng/mL | [3] |
| t½ | 15.8 | h | [3] |
| tmax | 4 | h | [3] |
Mechanism of Action
Radiprodil exerts its effect as a negative allosteric modulator of the GluN2B subunit of the NMDA receptor. It binds to a site at the interface of the GluN1 and GluN2B amino-terminal domains (ATDs).[2][7] This binding event stabilizes a closed conformation of the ion channel, thereby reducing the probability of channel opening in response to agonist binding. This leads to a decrease in calcium influx through the channel, mitigating the downstream effects of excessive glutamatergic signaling.
Signaling Pathway Diagram
Caption: Radiprodil's negative allosteric modulation of the NMDA receptor.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol outlines the general steps for a competitive radioligand binding assay to determine the affinity of a test compound like radiprodil for the NMDA receptor.
Materials:
-
Cell membranes expressing the target NMDA receptor subtype.
-
Radiolabeled ligand (e.g., [³H]-ifenprodil).
-
Unlabeled radiprodil.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of unlabeled radiprodil.
-
In a 96-well plate, add the cell membranes, the radiolabeled ligand at a fixed concentration (typically at its Kd value), and the different concentrations of radiprodil.
-
Incubate the plate at a specific temperature (e.g., room temperature) for a defined period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC₅₀ value (the concentration of radiprodil that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation.[8][9][10][11][12]
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Electrophysiology: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes (General Protocol)
This protocol describes the general methodology for assessing the functional effects of radiprodil on NMDA receptors expressed in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding GluN1 and GluN2B subunits.
-
Microinjection setup.
-
Two-electrode voltage clamp rig.
-
Recording solution (e.g., containing NaCl, KCl, MgCl₂, CaCl₂, HEPES).
-
Agonist solution (recording solution with glutamate and glycine).
-
Radiprodil solutions of varying concentrations.
Procedure:
-
Surgically harvest oocytes from a female Xenopus laevis frog.
-
Inject the oocytes with cRNA for the GluN1 and GluN2B subunits and incubate for 2-4 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and impale it with two microelectrodes filled with KCl.
-
Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
Perfuse the oocyte with the agonist solution to elicit an inward current mediated by the NMDA receptors.
-
Once a stable baseline current is established, co-apply different concentrations of radiprodil with the agonist solution.
-
Record the current inhibition at each concentration of radiprodil.
-
Wash out the radiprodil to observe the reversal of the inhibitory effect.
-
Analyze the data to generate a concentration-response curve and determine the IC₅₀ value for radiprodil's inhibition of the NMDA receptor current.[13]
In Vivo Seizure Models
This model assesses the anticonvulsant effects of radiprodil against seizures induced by a high-intensity auditory stimulus.[14][15][16][17][18][19]
Materials:
-
Audiogenic seizure-susceptible mice (e.g., DBA/2 or Frings).
-
Sound-proof chamber equipped with a sound source (e.g., a bell or speaker).
-
Radiprodil formulation for administration (e.g., oral gavage or intraperitoneal injection).
Procedure:
-
Administer radiprodil or vehicle to the mice at various doses.
-
At the time of expected peak drug effect, place each mouse individually into the sound-proof chamber.
-
Expose the mouse to a high-intensity sound stimulus (e.g., 100-120 dB) for a fixed duration (e.g., 60 seconds).
-
Observe and score the seizure behavior, typically characterized by a sequence of wild running, clonic seizures, and tonic-clonic seizures.
-
The primary endpoint is often the percentage of animals protected from the tonic-clonic seizure component.
-
Calculate the ED₅₀, the dose of radiprodil that protects 50% of the animals from the seizure endpoint.
This chemically-induced seizure model is used to evaluate the efficacy of anticonvulsant compounds like radiprodil.[6][20][21][22]
Materials:
-
Rats (e.g., Wistar or Sprague-Dawley).
-
Pentylenetetrazol (PTZ) solution.
-
Radiprodil formulation for administration.
Procedure:
-
Administer radiprodil or vehicle to the rats at various doses.
-
After a predetermined pretreatment time, administer a convulsive dose of PTZ (e.g., 60-80 mg/kg, subcutaneously or intraperitoneally).
-
Observe the animals for a set period (e.g., 30 minutes) and record the latency to and severity of seizures (e.g., myoclonic jerks, generalized clonic seizures).
-
The efficacy of radiprodil can be assessed by its ability to increase the latency to seizure onset or to reduce the severity of the seizures.
Downstream Signaling Pathways
The negative allosteric modulation of GluN2B-containing NMDA receptors by radiprodil is expected to impact downstream signaling cascades that are regulated by calcium influx. These include pathways involved in synaptic plasticity, gene expression, and cell survival. Key signaling molecules that are likely affected include:
-
Calmodulin-dependent protein kinase II (CaMKII): A key mediator of synaptic plasticity.
-
Extracellular signal-regulated kinase (ERK): Involved in cell growth, proliferation, and differentiation.[23][24][25][26]
-
cAMP response element-binding protein (CREB): A transcription factor that plays a critical role in learning, memory, and neuronal survival.[27]
By reducing calcium influx through GluN2B-containing NMDA receptors, radiprodil can potentially dampen the overactivation of these pathways, thereby contributing to its therapeutic effects in conditions of neuronal hyperexcitability.
Logical Relationship of Downstream Effects
Caption: Logical flow from radiprodil's action to its therapeutic effect.
Conclusion
Radiprodil dihydrate represents a promising therapeutic agent that acts as a selective negative allosteric modulator of GluN2B-containing NMDA receptors. Its distinct mechanism of action offers a targeted approach to dampening neuronal hyperexcitability, which is a hallmark of several neurological disorders. The quantitative pharmacological data and the detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working in the field of neuroscience and seeking to further explore the therapeutic potential of radiprodil and similar compounds. Further research into the downstream signaling effects and continued clinical evaluation will be crucial in fully elucidating the therapeutic utility of this compound.
References
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- 15. Frings Audiogenic Seizure-Susceptible Mouse Model [panache.ninds.nih.gov]
- 16. Rodent Models of Audiogenic Epilepsy: Genetic Aspects, Advantages, Current Problems and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Frontiers | Adrenergic Mechanisms of Audiogenic Seizure-Induced Death in a Mouse Model of SCN8A Encephalopathy [frontiersin.org]
- 19. Radiprodil, a selective GluN2B negative allosteric modulator, rescues audiogenic seizures in mice carrying the GluN2A(N615S) mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 24. ERK-MAPK Drives Lamellipodia Protrusion by Activating the WAVE2 Regulatory Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Targeting ERK, an Achilles' Heel of the MAPK pathway, in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Tumor cell growth inhibition and extracellular signal-regulated kinase (ERK) phosphorylation by novel K vitamins - PubMed [pubmed.ncbi.nlm.nih.gov]
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